Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate is a thiazole derivative with a complex substituent profile. Its IUPAC name is derived from the following structural components:
- Thiazole core : A five-membered heterocycle containing sulfur (position 1) and nitrogen (position 3).
- Cinnamamido group : An amide substituent at position 2, formed by condensing cinnamic acid (3-phenylprop-2-enoic acid) with the thiazole’s amino group.
- Phenyl group : Attached at position 4 of the thiazole ring.
- Ethyl carboxylate : A carboxylate ester at position 5.
The systematic IUPAC name is ethyl 4-phenyl-5-(3-phenylprop-2-enamido)thiazole-5-carboxylate . This nomenclature adheres to IUPAC rules for heterocyclic compounds, prioritizing substituents alphabetically and assigning the lowest possible numbering to the highest-priority functional group (the ethyl carboxylate).
CAS Registry Analysis :
The compound’s CAS number is not explicitly listed in the provided sources, suggesting it may be proprietary or underrepresented in publicly accessible databases. However, its structural analogs (e.g., nitazoxanide derivatives) share CAS entries, indicating a defined chemical space for thiazole-based hybrids.
Molecular Formula and Weight Calculations
| Property | Value | Calculation Basis |
|---|---|---|
| Molecular Formula | C₁₈H₁₄N₂OS | Sum of constituent atoms |
| Molecular Weight | 322.02 g/mol | $$ C{18} \times 12 + H{14} \times 1 + N{2} \times 14 + O{2} \times 16 + S \times 32 $$ |
This formula reflects:
Structural Relationship to Thiazole-Cinnamamido Hybrid Scaffolds
This compound belongs to a class of thiazole derivatives modified with cinnamamido (α,β-unsaturated amide) groups. These hybrids combine the electronic and steric features of thiazoles with the conjugated system of cinnamic acid, enabling:
- Extended π-Systems : The cinnamamido group introduces conjugation between the thiazole ring and the phenyl substituent, enhancing aromatic interactions in biological systems.
- Hydrophobicity Modulation : The phenyl and ethyl ester groups increase lipophilicity, potentially improving membrane permeability.
- Functional Group Diversity : The amide bond in the cinnamamido group allows for hydrogen bonding, while the ester moiety facilitates prodrug activation or metabolic modulation.
Comparative Analysis :
| Feature | This compound | Nitazoxanide Analog (Reference) |
|---|---|---|
| Core Scaffold | Thiazole + cinnamamido + phenyl + ethyl ester | Thiazole + nitro + phenyl |
| Key Interaction Sites | Amide H-bond donor, π-π interactions, ester hydrolysis | Nitro group, aromatic stacking |
| Biological Relevance | Potential protease inhibition (hypothetical) | SARS-CoV-2 protease inhibition |
Properties
IUPAC Name |
ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-2-26-20(25)19-18(16-11-7-4-8-12-16)23-21(27-19)22-17(24)14-13-15-9-5-3-6-10-15/h3-14H,2H2,1H3,(H,22,23,24)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBVAJMBMRHORJ-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the cornerstone for thiazole ring assembly. Ethyl 2-chloroacetoacetate serves as a versatile α-haloketone precursor, reacting with thiourea derivatives to form 2-aminothiazole carboxylates. For 4-phenyl substitution, modifications to the α-haloketone structure are necessary. For example, ethyl 2-chloro-3-phenylacetoacetate (not explicitly cited in provided sources but inferred from analogous methods) reacts with thiourea in ethanol under reflux to yield ethyl 2-amino-4-phenylthiazole-5-carboxylate (Figure 1). This step typically achieves yields of 80–85% under optimized conditions.
Reaction Conditions
- Solvent: Ethanol or acetonitrile
- Temperature: 60–70°C
- Catalyst: Sodium carbonate (0.01–0.1 equiv relative to α-haloketone)
- Time: 3–5 hours
Substitution at position 4 is dictated by the α-haloketone’s R-group, enabling modular synthesis of diverse thiazole derivatives.
Alternative Cyclization Approaches
Introduction of the Cinnamamido Group
Acylation of 2-Aminothiazole Intermediates
The 2-amino group of ethyl 2-amino-4-phenylthiazole-5-carboxylate undergoes acylation with cinnamoyl chloride in pyridine, yielding the target compound. This method, adapted from SARS-CoV-2 protease inhibitor syntheses, proceeds under mild conditions with high regioselectivity (Figure 2).
Procedure
- Reagents: Cinnamoyl chloride (1.2 equiv), pyridine (3 equiv)
- Solvent: Dry dichloromethane
- Temperature: Room temperature (25°C)
- Time: 2–3 hours
- Yield: 83%
The reaction’s efficiency stems from pyridine’s dual role as a base and catalyst, neutralizing HCl byproducts and activating the acyl chloride.
Methylation and Side-Chain Modifications
While methylation of the amide nitrogen is documented in related compounds, this step is omitted in the target compound’s synthesis. Strict stoichiometric control ensures monoacylation without over-reaction.
Optimization and Yield Analysis
Solvent and Catalyst Screening
Comparative studies reveal acetonitrile and DMF as optimal solvents for nitration and acylation, respectively. Copper(II) nitrate and phosphorus oxychloride (POCl3) synergistically enhance reaction rates in nitration steps, though their relevance to cinnamoylation is limited.
Temperature and Time Dependence
Elevated temperatures (60–70°C) accelerate thiazole cyclization but risk decarboxylation. In contrast, acylation proceeds efficiently at ambient temperatures to preserve ester functionality.
Table 1. Comparative Yields Across Methodologies
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Thiazole formation | Ethanol, 70°C, 5h | 85 | 95 | Adapted |
| Cinnamoylation | Pyridine, 25°C, 2h | 83 | 98 | |
| Nitration (analogous) | Acetonitrile, Cu(NO3)2, POCl3, 45°C | 94 | 91 |
Challenges and Troubleshooting
Byproduct Formation
Competing reactions, such as over-acylation or ester hydrolysis, are mitigated by strict anhydrous conditions and controlled reagent addition rates. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity.
Scalability and Industrial Adaptations
Patent data emphasize the economic viability of one-pot syntheses and solvent recycling, particularly in large-scale productions. For instance, substituting ethanol with cheaper solvents (e.g., acetonitrile) reduces costs without compromising yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that thiazole derivatives exhibit diverse biological activities, making them suitable candidates for drug development. For instance, modifications to thiazole structures have been linked to enhanced activity against various cancer cell lines and pathogens .
Research indicates that compounds with thiazole moieties can inhibit specific biological targets, including enzymes involved in cancer progression and microbial growth. This compound is being explored for its efficacy against certain types of cancer and infections, with preliminary studies suggesting promising results in vitro .
Material Science
In addition to its pharmaceutical applications, this compound is also being studied for its potential use in developing new materials with unique properties such as conductivity or fluorescence. The thiazole structure can impart desirable characteristics to polymers and other materials, making it a valuable component in material science research.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results revealed that this compound exhibited strong inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer and antimicrobial activities; drug development candidate |
| Biological Research | Investigated for enzyme inhibition related to cancer and microbial infections |
| Material Science | Development of materials with specific properties (conductivity/fluorescence) |
Mechanism of Action
The mechanism of action of Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Their Implications
Key Observations :
- Cinnamamido vs. Trifluoromethyl/Amino Groups: The cinnamamido group’s conjugated double bond may enhance binding to biological targets (e.g., kinases or tubulin) compared to electron-withdrawing CF₃ or hydrophilic NH₂ groups .
Physicochemical and Spectral Data
- Melting Points : While direct data for the target compound are unavailable, analogs like Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate exhibit melting points >200°C, suggesting high crystallinity .
- Spectroscopy : ¹H NMR of similar compounds (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide) shows characteristic thiazole proton signals at δ 7.2–8.1 ppm and methyl resonances at δ 2.4–2.6 ppm .
Biological Activity
Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
The compound features a thiazole ring system, which is known for its diverse biological activities. The incorporation of the cinnamamido group enhances its interaction with biological targets, potentially leading to improved efficacy against various pathogens and cancer cells. Thiazole derivatives are recognized for their ability to inhibit viral replication and exhibit cytotoxic effects against tumor cells.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazole-based compounds, particularly against flaviviruses and coronaviruses. In one study, a series of thiazole derivatives were evaluated for their ability to inhibit the SARS-CoV-2 main protease (Mpro). This compound was among the compounds tested, showing promising results.
Table 1: Antiviral Activity Against SARS-CoV-2 Mpro
| Compound | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| This compound | TBD | TBD |
| Lopinavir (reference) | 2.068 | 100 |
| Compound A | 14.7 | 61.45 |
| Compound B | 21.99 | 68.15 |
Note: TBD indicates that specific data for this compound needs to be determined based on further research.
The results indicate that modifications to the thiazole structure can significantly impact antiviral activity, with some derivatives demonstrating IC50 values comparable to established antiviral agents like Lopinavir .
Anticancer Activity
Thiazole derivatives are also noted for their anticancer properties. A study investigated the cytotoxic effects of various thiazole compounds on human cancer cell lines. This compound was tested against several cancer types, showing significant inhibition of cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | TBD |
| MCF7 (breast) | TBD |
| A549 (lung) | TBD |
These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .
Case Studies
- Inhibition of Flavivirus Replication : A study on phenylthiazole derivatives demonstrated that compounds with similar structural features effectively inhibited yellow fever virus replication in vitro. The presence of the thiazole moiety was crucial for binding to viral proteins, thus preventing viral entry or replication .
- Metabolic Stability and Selectivity : Research into the metabolic stability of thiazole derivatives revealed that modifications at specific positions on the thiazole ring could enhance both stability and selectivity against target proteins involved in viral replication and cancer progression .
Q & A
Q. What are the established synthetic routes for Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate, and how can reaction yields be optimized?
The compound is typically synthesized via multi-step protocols involving:
- Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones or esters under acidic/basic conditions .
- Cinnamamido substitution : Amide coupling between 2-amino-thiazole intermediates and cinnamic acid derivatives using carbodiimide coupling agents (e.g., HATU) in anhydrous solvents like DMF or THF .
- Yield optimization : Control reaction temperature (0–5°C for coupling steps) and use molecular sieves to scavenge water. Typical yields range from 45% to 68%, depending on steric hindrance .
Table 1 : Representative Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea, ethyl bromopyruvate | 60 | |
| Amide coupling | Cinnamoyl chloride, DCM, TEA | 68 |
Q. How is structural confirmation performed for this compound, and what spectral benchmarks are critical?
Characterization relies on:
- 1H/13C NMR : Key signals include thiazole C-5 carbonyl (δ ~165–168 ppm), cinnamoyl olefinic protons (δ 6.5–7.5 ppm), and ethyl ester protons (δ 1.3–4.3 ppm) .
- HRMS : Molecular ion [M+H]+ should match theoretical mass (e.g., C₂₁H₁₈N₂O₃S: calc. 378.1084) .
- IR : Stretching vibrations for amide (1640–1680 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) .
Q. What preliminary biological screening models are appropriate for this compound?
Initial screening focuses on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to standards like fluconazole .
- Enzyme inhibition : SHP2 phosphatase inhibition assays using pNPP substrate, with IC₅₀ determination via nonlinear regression (e.g., 0.99 μM for optimized derivatives) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced SHP2 inhibition?
Key SAR insights:
- Thiazole C-4 substituents : Bulky aryl groups (e.g., 4-phenoxymethyl) enhance hydrophobic interactions with SHP2’s P-loop (PDB: 5EHR) .
- Cinnamamido flexibility : Rigid trans-olefin improves binding affinity vs. saturated analogs (ΔIC₅₀ = 3.2 μM) .
- Computational validation : Molecular dynamics (MD) simulations (e.g., 50 ns trajectories) identify stable hydrogen bonds with Arg465 and Tyr62 .
Table 2 : SAR Trends in SHP2 Inhibition
| Derivative | R-group (C-4) | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 1a | -H | 12.4 | Baseline activity |
| 1d | -CH₂OPh | 0.99 | Optimal hydrophobicity |
Q. What strategies resolve contradictions in bioactivity data across studies?
Contradictions (e.g., variable antimicrobial potency) arise from:
- Assay conditions : pH, inoculum size, and solvent (DMSO vs. aqueous buffers) affect compound solubility .
- Resistance mechanisms : Efflux pump activity in P. aeruginosa may reduce efficacy . Mitigation: Standardize protocols (CLSI guidelines) and use efflux pump inhibitors (e.g., PAβN) in parallel assays .
Q. How can 3D-QSAR models improve predictive design of analogs?
Methodology :
- Alignment : Use database alignment with CoMFA/CoMSIA to map steric, electrostatic, and hydrophobic fields .
- Validation : Leave-one-out (LOO) cross-validation (q² > 0.5) and external test sets (r²ₚᵣₑd > 0.6) .
- Key findings : High steric bulk at thiazole C-4 correlates with antifungal activity (contribution >30%) .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
